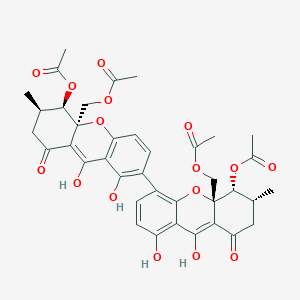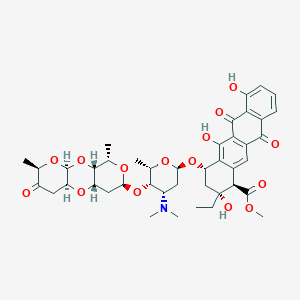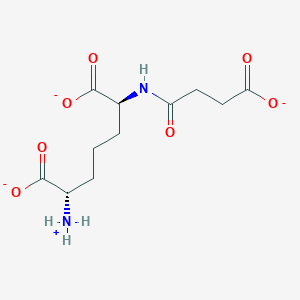
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) is dianion of N-succinyl-LL-2,6-diaminopimelic acid having anionic carboxy groups and an ionic primary amino group; major species at pH 7.3. It is a conjugate base of a N-succinyl-LL-2,6-diaminopimelic acid.
Applications De Recherche Scientifique
Enzyme Inhibition and Antibacterial Activity
Analogs of diaminopimelic acid, such as N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-), have been synthesized and tested for their ability to inhibit meso-diaminopimelate decarboxylases from Bacillus sphaericus and wheat germ. These analogs do not effectively inhibit L-lysine decarboxylase but show potential as competitive inhibitors of decarboxylases. Some N-modified analogs have also demonstrated preliminary antibacterial activity against Bacillus megaterium (Kelland et al., 1986).
Synthesis for Inhibition of Diaminopimelate Pathway
Stereoselective syntheses of diaminopimelate derivatives, including N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-), have been developed. These are aimed at inhibiting enzymes of the diaminopimelate pathway, a critical component in L-lysine biosynthesis, making them potential candidates for selective antibacterial agents or herbicides (Bold et al., 1992).
Role in Lysine Biosynthesis and Potential as a Herbicide/Antibacterial Target
Diaminopimelate epimerase, a key enzyme for lysine biosynthesis in plants and bacteria, catalyzes the interconversion of LL-DAP and DL(meso)-DAP. The absence of a mammalian homolog of this enzyme makes it a promising target for novel herbicides and antibacterials. The crystal structures of enzyme-inhibitor complexes provide insights into the atomic details of a plant amino acid racemase, which could be critical for designing inhibitors (Pillai et al., 2009).
Epimerase Assay and Properties
Research on diaminopimelate epimerase from Bacillus megaterium has led to the development of assay methods, providing a better understanding of the enzyme's properties. This understanding aids in exploring the potential use of inhibitors for therapeutic or agricultural purposes (White et al., 1969).
Application in Immunoactive Peptide Synthesis
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) derivatives have been synthesized for the production of a new immunoactive peptide, RP 56142. This demonstrates the compound's potential in the field of immunology and therapeutic peptide design (Bouchaudon et al., 1989).
Propriétés
Nom du produit |
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) |
|---|---|
Formule moléculaire |
C11H16N2O7-2 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(2S,6S)-2-azaniumyl-6-(3-carboxylatopropanoylamino)heptanedioate |
InChI |
InChI=1S/C11H18N2O7/c12-6(10(17)18)2-1-3-7(11(19)20)13-8(14)4-5-9(15)16/h6-7H,1-5,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-2/t6-,7-/m0/s1 |
Clé InChI |
GLXUWZBUPATPBR-BQBZGAKWSA-L |
SMILES isomérique |
C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-] |
SMILES canonique |
C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])NC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[4-({[(3-Isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}cyclobutanecarboxylic acid](/img/structure/B1247590.png)
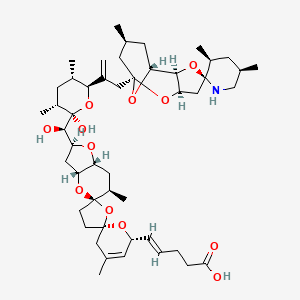
![Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]octanoate](/img/structure/B1247592.png)
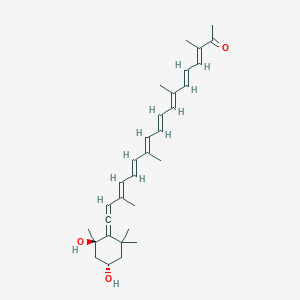

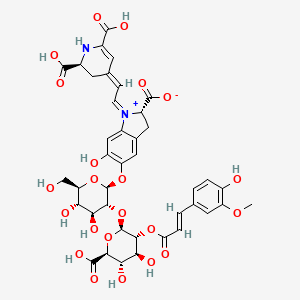
![Kaempferol 3-O-[6-(4-coumaroyl)-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside]](/img/structure/B1247598.png)
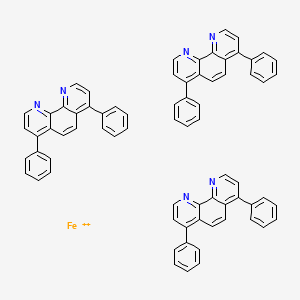
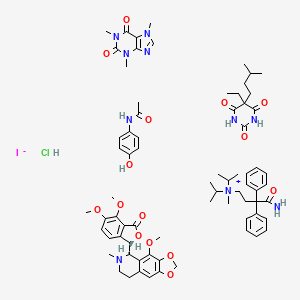

![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)
